Glycyl-L-arginine
Overview
Description
Glycyl-L-arginine is a dipeptide composed of the amino acids glycine and arginine. It is a relevant compound in the context of peptide synthesis and biological activity, particularly in relation to its role in the biosynthesis of creatine and its presence in various peptides with physiological functions. For instance, the enzyme L-arginine:glycine amidinotransferase, which is involved in creatine biosynthesis, catalyzes the formation of guanidinoacetic acid, a precursor of creatine, indicating the importance of arginine-containing peptides in metabolic pathways .
Synthesis Analysis
The synthesis of peptides containing arginine, such as Glycyl-L-arginine, can be challenging due to the reactivity of the arginine side chain. However, protective groups like the tosyl group have been used to protect the guanidino group of arginine during peptide synthesis, as demonstrated in the stepwise synthesis of a pentapeptide containing arginine . Similarly, the synthesis of a hexapeptide with glycine at the N-terminus instead of glutamic acid, which includes Glycyl-L-arginine as part of its sequence, was achieved by coupling tripeptide derivatives, showcasing the methods used to synthesize complex peptides containing Glycyl-L-arginine .
Molecular Structure Analysis
The molecular structure of arginine-containing peptides is crucial for their biological function. The crystal structure of human L-arginine:glycine amidinotransferase, for example, reveals a new fold with pseudosymmetry and a narrow channel leading to the active site, which is significant for understanding the enzyme's function in creatine biosynthesis . The structure-function relationship is a key aspect of molecular analysis for peptides like Glycyl-L-arginine.
Chemical Reactions Analysis
Glycyl-L-arginine, as part of larger peptide chains, is involved in various chemical reactions. For instance, arginine residues in peptides can undergo glycation, leading to the formation of advanced glycation end-products (AGEs), which are significant in the context of diseases such as diabetes . Additionally, arginine can be metabolized by nitric oxide synthase to produce nitric oxide, which has various physiological effects, including the stimulation of guanylyl cyclase activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of Glycyl-L-arginine are influenced by the amino acids it contains. Arginine is a conditionally essential amino acid with a side chain that can be positively charged at physiological pH, affecting the solubility and interaction of peptides containing it. The presence of arginine in peptides has been shown to enhance biological activities such as the stimulation of glycogen synthesis in response to insulin in adipocytes and the activation of the antioxidant response to prevent oxidative stress .
Scientific Research Applications
Anti-Aging and Cardiovascular Health
Glycyl-L-arginine, a derivative of the amino acid L-arginine, has been studied for its potential in various medical fields. L-arginine, a metabolically versatile amino acid, has shown significant beneficial pharmacological effects in doses larger than normal dietary consumption. These effects include reductions in the risk of vascular and heart diseases, improvement in erectile dysfunction, and enhancement in immune response, as highlighted in research by Gad (2010) (M. Gad, 2010). Furthermore, L-arginine has a close relationship with nitric oxide (NO), playing a crucial role in affecting the cardiovascular system, particularly by benefiting endothelium in conditions associated with reduced NO synthesis, as explored by Cylwik et al. (2005) (D. Cylwik et al., 2005).
Metabolic Interactions and Health Benefits
The interplay between different amino acids such as glutamine and arginine in critically ill patients has been a subject of study, examining their role as nutritional supplements and their influence on metabolic stress. This relationship and the potential benefits of these amino acids in stressed patients have been discussed in detail by Vermeulen et al. (2007) (M. Vermeulen et al., 2007). Similarly, the benefits of L-arginine on the cardiovascular system have been reviewed, showing promise as a potential therapeutic molecule for treating various cardiovascular disorders, as summarized by Sudar-Milovanovic et al. (2015) (E. Sudar-Milovanovic et al., 2015).
Potential in Treating Obesity
The role of L-arginine in regulating brown adipose tissue (BAT) growth and development has been studied for its potential in reducing obesity. Dietary supplementation with L-arginine has shown to reduce white adipose tissue and enhance BAT growth, thereby influencing the metabolic profile positively, as indicated by Wu et al. (2012) (Zhenlong Wu et al., 2012).
Therapeutic Applications and Safety
The therapeutic potential of L-arginine and its derivatives in various clinical settings, including cardiovascular health and its safety profile in adults and animals, has been a subject of extensive research. McNeal et al. (2016) discussed the safety, pharmacokinetics, and effectiveness of L-arginine supplementation, highlighting its beneficial effects on metabolic profiles in humans (C. McNeal et al., 2016).
properties
IUPAC Name |
(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N5O3/c9-4-6(14)13-5(7(15)16)2-1-3-12-8(10)11/h5H,1-4,9H2,(H,13,14)(H,15,16)(H4,10,11,12)/t5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLXVRFDTDUGQEE-YFKPBYRVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)NC(=O)CN)CN=C(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@@H](C(=O)O)NC(=O)CN)CN=C(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801316438 | |
Record name | Glycyl-L-arginine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801316438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Glycyl-L-arginine | |
CAS RN |
18635-55-7 | |
Record name | Glycyl-L-arginine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18635-55-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Glycylarginine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018635557 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Glycyl-L-arginine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801316438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GLYCYLARGININE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P56Q695EWK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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